molecular formula C8H12Cl2 B2868421 7,7-Dichloro-1-methylbicyclo[4.1.0]heptane CAS No. 2415-76-1

7,7-Dichloro-1-methylbicyclo[4.1.0]heptane

Cat. No.: B2868421
CAS No.: 2415-76-1
M. Wt: 179.08
InChI Key: UCEAUNOCSWJITA-UHFFFAOYSA-N
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Description

7,7-Dichloro-1-methylbicyclo[410]heptane is a bicyclic organic compound with the molecular formula C8H12Cl2 It features a unique structure with two chlorine atoms attached to the seventh carbon of a bicyclo[410]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

7,7-Dichloro-1-methylbicyclo[4.1.0]heptane can be synthesized through the addition of dichlorocarbene to dialkyl (cyclohexenyl) phosphonates . The reaction typically involves the use of phosphorus trichloride and anhydrous aluminum trichloride under mild conditions . The controlled hydrolysis of intermediates formed during this process can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

7,7-Dichloro-1-methylbicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using suitable reagents.

    Addition Reactions: The compound can participate in addition reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include phosphorus trichloride, anhydrous aluminum trichloride, and various nucleophiles or electrophiles .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

7,7-Dichloro-1-methylbicyclo[4.1.0]heptane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7,7-Dichloro-1-methylbicyclo[4.1.0]heptane involves its interaction with molecular targets through substitution and addition reactions. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

    7,7-Dichlorobicyclo[4.1.0]heptane: Similar in structure but lacks the methyl group.

    1-Methylbicyclo[4.1.0]heptane: Similar bicyclic structure but without the chlorine atoms.

Uniqueness

7,7-Dichloro-1-methylbicyclo[4.1.0]heptane is unique due to the presence of both chlorine atoms and a methyl group on the bicyclic ring system. This combination of substituents imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

7,7-dichloro-1-methylbicyclo[4.1.0]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Cl2/c1-7-5-3-2-4-6(7)8(7,9)10/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEAUNOCSWJITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1C2(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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